Ipsapirone
Overview
Description
Ipsapirone is a selective 5-HT1A receptor partial agonist belonging to the piperazine and azapirone chemical classes. It has been studied for its antidepressant and anxiolytic effects . This compound has been the subject of several placebo-controlled trials for depression and continues to be used in research .
Mechanism of Action
Target of Action
Ipsapirone is a selective 5-HT1A receptor partial agonist . The 5-HT1A receptor is a subtype of the serotonin receptor, which plays a crucial role in the serotonin system, one of the most important neurotransmitter systems in the brain .
Mode of Action
As a partial agonist of the 5-HT1A receptor, this compound binds to these receptors and partially stimulates them . This interaction leads to changes in the serotonin system, which can result in antidepressant and anxiolytic effects .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the serotonin system. By acting as a partial agonist at the 5-HT1A receptor, this compound can modulate the activity of this system . This modulation can lead to downstream effects such as changes in mood and anxiety levels .
Pharmacokinetics
The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME). This compound is administered orally . It has an elimination half-life of 1.3–2.7 hours , indicating that it is relatively quickly metabolized and excreted. Lipophilicity is an important physicochemical parameter that affects various pharmacokinetic processes, including absorption, metabolism, and excretion .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in the serotonin system. By partially stimulating the 5-HT1A receptors, this compound can alter the activity of this system, leading to potential antidepressant and anxiolytic effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the lipophilic properties of this compound can affect its absorption and distribution within the body . Additionally, individual factors such as genetics and overall health status can also influence how this compound is metabolized and excreted .
Biochemical Analysis
Biochemical Properties
Ipsapirone interacts with the 5-HT 1A receptor, a subtype of the serotonin receptor . It acts as a partial agonist, meaning it binds to this receptor and triggers a response, but not to the same extent as a full agonist . This interaction plays a crucial role in its biochemical reactions .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. It influences cell function by interacting with the 5-HT 1A receptor, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its binding to the 5-HT 1A receptor . As a partial agonist, it can activate this receptor but not to the same extent as the body’s natural ligands . This can lead to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time . For instance, a study found that a 20 mg dose of this compound significantly decreased temperature and increased cortisol levels .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models, with results showing that the effects vary with different dosages . For instance, a study found that all three drugs, including this compound, induced a reduction in burying behavior interpreted as a reduction in anxiety .
Metabolic Pathways
While specific metabolic pathways of this compound are not fully detailed in the available literature, it is known that lipophilicity is an important physicochemical parameter that affects various pharmacokinetic processes, including absorption, metabolism, and excretion .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical aspects of its pharmacokinetics. Specific details about the transporters or binding proteins it interacts with are not fully detailed in the available literature .
Subcellular Localization
The subcellular localization of this compound is not fully detailed in the available literature. It is known that the localization of a drug can impact its activity or function .
Preparation Methods
Ipsapirone can be synthesized through various synthetic routes. One method involves the reaction of 1-(2-pyrimidinyl)piperazine with 1,2-benzisothiazol-3(2H)-one 1,1-dioxide under specific reaction conditions . Industrial production methods often involve the use of advanced chromatographic techniques to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Ipsapirone undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Major products formed from these reactions include various derivatives of this compound that have been studied for their pharmacological properties .
Scientific Research Applications
Ipsapirone has a wide range of scientific research applications. In chemistry, it is used to study the properties of selective 5-HT1A receptor partial agonists . In biology, it is used to investigate the effects of serotonin receptor modulation on various physiological processes . In medicine, this compound has been studied for its potential use in treating depression and anxiety disorders . Additionally, it has applications in the pharmaceutical industry for the development of new anxiolytic and antidepressant drugs .
Comparison with Similar Compounds
Ipsapirone is often compared with other similar compounds such as buspirone, gepirone, and zalospirone . These compounds also belong to the azapirone class and act as selective 5-HT1A receptor partial agonists . this compound is unique in its specific binding affinity and pharmacokinetic properties . For example, buspirone has a different chemical structure and is primarily used as an anxiolytic , while gepirone and zalospirone have distinct effects on serotonin transmission .
Properties
IUPAC Name |
1,1-dioxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2-benzothiazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3S/c25-18-16-6-1-2-7-17(16)28(26,27)24(18)11-4-3-10-22-12-14-23(15-13-22)19-20-8-5-9-21-19/h1-2,5-9H,3-4,10-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJUVVIWVWFLCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCN2C(=O)C3=CC=CC=C3S2(=O)=O)C4=NC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045688 | |
Record name | Ipsapirone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95847-70-4 | |
Record name | Ipsapirone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95847-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ipsapirone [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095847704 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ipsapirone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IPSAPIRONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J9B11MN0K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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